molecular formula C23H23FN4O4 B3411849 2-(4-fluorophenyl)-5-methoxy-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one CAS No. 921582-25-4

2-(4-fluorophenyl)-5-methoxy-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B3411849
CAS No.: 921582-25-4
M. Wt: 438.5 g/mol
InChI Key: GIKXEEVBCUIVHP-UHFFFAOYSA-N
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Description

This compound is a pyridazinone derivative featuring a 4-fluorophenyl group at position 2, a methoxy group at position 5, and a 4-(4-methoxyphenyl)piperazine-1-carbonyl moiety at position 4. Its structural complexity arises from the integration of a pyridazinone core with substituted arylpiperazine and fluorophenyl groups, which are common in medicinal chemistry for modulating receptor affinity and pharmacokinetic properties.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O4/c1-31-19-9-7-17(8-10-19)26-11-13-27(14-12-26)23(30)22-20(32-2)15-21(29)28(25-22)18-5-3-16(24)4-6-18/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKXEEVBCUIVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NN(C(=O)C=C3OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 4-fluorophenyl group in the target compound (vs. 2-fluorophenyl in derivatives) may enhance steric accessibility for receptor binding .
  • Methoxy vs. Chlorine : The methoxy group in the target compound (vs. chlorine in pyrazon, ) increases electron density, favoring hydrogen-bond interactions .

Piperazine-Linked Compounds with Varied Functional Groups

Compound Name/Structure Molecular Formula Key Features Biological Relevance References
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one C18H20F3N5O Trifluoromethyl, butanone linker Kinase inhibition (hypothesized)
1-(4-Fluorobenzyl)-4-(3-(4-methoxyphenyl)dihydroisoxazol-5-yl)piperazine C21H22FN3O3 Dihydroisoxazole, fluorobenzyl Fragment-based drug design

Key Observations :

  • Linker Flexibility: The rigid carbonyl linker in the target compound (vs. flexible butanone in ) may restrict conformational freedom, enhancing target specificity .
  • Heterocyclic Modifications: The dihydroisoxazole ring in (vs. pyridazinone) introduces different hydrogen-bonding patterns, likely altering target selectivity .

Key Observations :

  • Electron Effects : The chlorine in pyrazon () increases electrophilicity, favoring herbicide activity, whereas methoxy groups in the target compound may favor therapeutic applications via improved solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenyl)-5-methoxy-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(4-fluorophenyl)-5-methoxy-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one

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